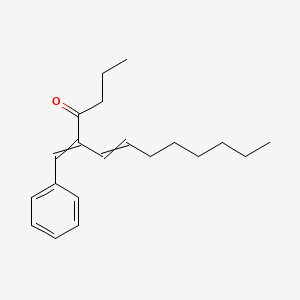![molecular formula C15H23ClN2O2 B12530236 N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea CAS No. 803729-86-4](/img/structure/B12530236.png)
N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with 3-(5-methoxypentyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thioethers.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on cellular processes and interactions with biomolecules.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The chloroethyl group may also participate in alkylation reactions, modifying biomolecules.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the methoxypentyl group, potentially altering its reactivity and biological activity.
N-(2-Bromoethyl)-N’-[3-(5-methoxypentyl)phenyl]urea: Similar structure but with a bromo group instead of a chloro group, which may affect its chemical properties.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is unique due to the presence of both the chloroethyl and methoxypentyl groups, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
803729-86-4 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[3-(5-methoxypentyl)phenyl]urea |
InChI |
InChI=1S/C15H23ClN2O2/c1-20-11-4-2-3-6-13-7-5-8-14(12-13)18-15(19)17-10-9-16/h5,7-8,12H,2-4,6,9-11H2,1H3,(H2,17,18,19) |
InChIキー |
GQURYLJDVHLNAM-UHFFFAOYSA-N |
正規SMILES |
COCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
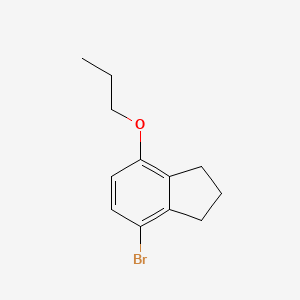
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
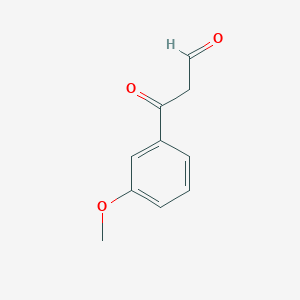
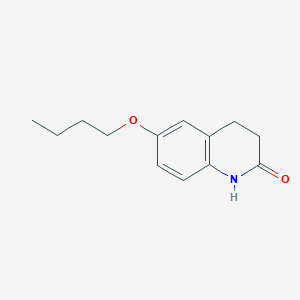
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)

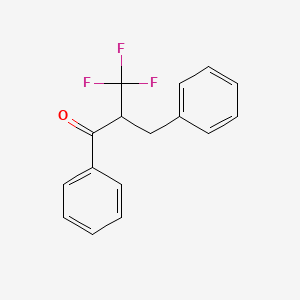
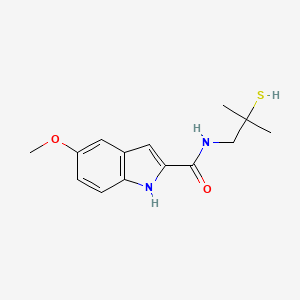
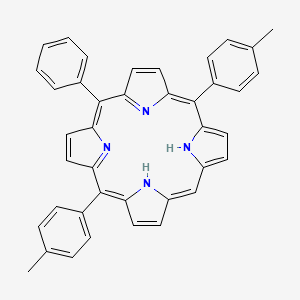
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

